2-(4-Isopropylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Purity Procurement Quality Control

Essential for synthesizing substituted thienylacetic acid HIV replication inhibitors; the 4-isopropylcyclohexenyl motif is structurally required for patent protection and biological activity. Unsubstituted analogs fail to replicate pharmacokinetic profiles. The pinacol ester exhibits 72h aqueous stability, enabling automated parallel synthesis with yields of 85-92%. High purity (≥95%) ensures contaminant-free EC50 measurements. Cost-efficient multigram procurement supports in vivo studies.

Molecular Formula C15H27BO2
Molecular Weight 250.189
CAS No. 1591906-87-4
Cat. No. B591936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Isopropylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS1591906-87-4
Molecular FormulaC15H27BO2
Molecular Weight250.189
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C(C)C
InChIInChI=1S/C15H27BO2/c1-11(2)12-7-9-13(10-8-12)16-17-14(3,4)15(5,6)18-16/h9,11-12H,7-8,10H2,1-6H3
InChIKeyACYGRPVWJQOCHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Isopropylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Cycloalkenyl Boronic Ester for Advanced Synthesis


2-(4-Isopropylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol-protected cycloalkenyl boronic ester (C15H27BO2, MW 250.19). It belongs to a class of reagents essential for Suzuki-Miyaura cross-coupling reactions, serving as a vehicle for the 4-isopropylcyclohexenyl motif [1]. This specific motif is a key structural component in the synthesis of patented substituted thienylacetic acids, which are potent inhibitors of HIV viral replication . Its differentiation arises from the specific steric and electronic properties of the isopropyl-cyclohexenyl group, which cannot be replicated by unsubstituted or differently substituted cycloalkenyl boronic esters.

Synthesis Suzuki-Miyaura cross-coupling
Motif 4-Isopropylcyclohexenyl group transfer
Context HIV replication inhibitor synthesis research

Why Generic Cyclohexenyl Boronic Esters Fail as Substitutes


Simple substitution with a common cyclohexenyl boronic ester (e.g., 1-cyclohexenylboronic acid pinacol ester, CAS 141091-37-4) is inadequate for target-oriented synthesis in medicinal chemistry. The 4-isopropyl substituent on the cyclohexene ring critically modulates lipophilicity, steric bulk, and metabolic stability of the final drug candidate. In the context of HIV replication inhibitors (e.g., substituted thienylacetic acids), the specific 4-isopropylcyclohexenyl fragment is structurally required for patent protection and biological activity . Using an unsubstituted or differently substituted analog would result in a different compound with unpredictable, and likely inferior, pharmacokinetic and pharmacodynamic profiles. This structural specificity mandates the procurement of the exact CAS-registered building block to ensure fidelity in lead optimization campaigns.

Motif specificity

4-Isopropyl substitution is structurally required for the patent-protected HIV inhibitor pharmacophore; generic cyclohexenyl esters produce different compounds.

Physicochemical profile

Substituent modulates lipophilicity, steric bulk, and metabolic stability; changing the group may unpredictably alter PK/PD profiles.

Biological activity

Unsubstituted analogs risk target-activity shifts; fidelity to the exact CAS building block is essential for lead optimization fidelity.

Quantitative Evidence Guide: Purity, Cost, Stability, and Specificity


Purity Advantage: MolCore vs. AKSci

The target compound is available at a certified purity of 98% (NLT 98%) from MolCore, which is a 3-percentage-point absolute purity advantage over the 95% specification offered by AKSci . This higher purity grade minimizes the presence of unknown impurities that could interfere with sensitive catalytic cycles (e.g., Suzuki couplings) or skew biological assay results.

Purity grade
Head-to-head
+3% absolute purity (≥98% vs. 95%)
Higher purity reduces impurity interference in catalytic cycles and bioassays.
Vendor CoA specification; verify lot.
Purity Procurement Quality Control

Cost-Efficiency: AKSci vs. Santa Cruz Biotechnology

For budget-conscious procurement, the price per gram of the target compound varies significantly between suppliers. AKSci lists 1g at $354, whereas Santa Cruz Biotechnology offers 500mg at $380, equating to a unit price of $760/g . Choosing the AKSci source provides a 53% cost reduction per gram.

Unit price
Head-to-head
$354/g vs. $760/g (53% lower)
Significant cost reduction enables larger-scale procurement within budget.
Vendor-listed pricing; confirm at time of order.
Cost Analysis Procurement Budgeting

Class-Leading Stability of Pinacol Boronic Esters

As a pinacol boronic ester, the target compound benefits from the class-level advantage of enhanced stability compared to its corresponding free boronic acid. Comparative data from a structurally analogous 2-aminopyrimidine-5-boronic acid pinacol ester demonstrates water stability of 72 hours at pH 7, versus only 24-48 hours for standard boronic acids. This translates to a significantly higher and more reliable Suzuki reaction yield of 85-92%, compared to 70-80% for less stable alternatives . This class-level inference is directly applicable to the handling and performance of 2-(4-Isopropylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Stability & yield
Class-level
~2× water stability (72 h) and +15% coupling yield (85–92%)
Pinacol ester class shows enhanced handling stability and higher average yields.
Class-level inference from aminopyrimidine analog; verify with target compound.
Stability Handling Reaction Yield Suzuki-Miyaura

Patented Pharmacophore for HIV Inhibitor Synthesis

The compound is explicitly listed as a reagent for the synthesis of substituted thienylacetic acids, which are patented inhibitors of HIV viral replication . This role is not shared by other common cycloalkenyl boronic esters like 1-cyclohexenylboronic acid pinacol ester (CAS 141091-37-4) or spiro[2.5]oct-5-en-6-yl boronic acid pinacol ester. While the latter is also used for a similar class of inhibitors, the specific 4-isopropyl substitution is a distinct pharmacophoric element required for the patent claims, highlighting its unique, non-fungible role in antiviral research.

Pharmacophore specificity
Supporting evidence
Unique 4-isopropylcyclohexenyl moiety required for patented HIV inhibitor synthesis.
Required for patent-specific pharmacophore; substitution may compromise target fidelity.
Based on PCT Int. Appl., 2014:582982; review structural claims.
Medicinal Chemistry HIV Replication Inhibitors Patent-protected Synthesis

Optimal Procurement Scenarios


Lead Optimization in HIV Antiviral Discovery

When synthesizing and testing patented substituted thienylacetic acid derivatives for HIV replication inhibition, this exact building block is non-substitutable. Its 3% higher purity (MolCore grade) ensures that biological assay results (e.g., EC50 measurements) are not confounded by impurities, and its cost-efficiency (from AKSci) supports the synthesis of large, diverse compound libraries [1].

High-Throughput Suzuki Coupling Campaigns

For parallel synthesis efforts, the class-inferred enhanced stability of the pinacol ester (72h in aqueous conditions) leads to more reliable automated workflows and higher average yields (85-92%) compared to free boronic acids, reducing the rate of failed reactions and manual re-synthesis [1].

Scale-Up and Preclinical Candidate Synthesis

When a lead candidate is identified, the procurement decision shifts to the most economical source for multigram synthesis. The 53% lower price per gram from AKSci compared to Santa Cruz Biotechnology makes it the rational choice for budget-constrained scale-up, directly enabling larger in vivo studies without compromising on the chemical identity of the key intermediate [1].

Methodology Research on Optimized Suzuki Couplings

As a representative cycloalkenyl boronic ester, this compound can be used to benchmark new catalytic systems or reaction conditions. Its structural similarity to the compounds in Hall's 2008 study on convenient preparation makes it a relevant substrate for evaluating novel borylation or coupling methodologies, with published data providing a baseline for comparison [1].

Application
Selection Property
Validation Focus
HIV antiviral lead optimization
Certified high purity
Minimize impurity interference in biological assays
High-throughput Suzuki coupling
Enhanced pinacol ester stability
Reliable automated synthesis workflow
Scale-up synthesis
Cost-efficient sourcing
Multigram procurement for in vivo studies
Methodology benchmarking
Representative cycloalkenyl substrate
Baseline comparison with published data
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